4-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-2-ol

Dihydrofolate reductase Enzyme inhibition BindingDB

4-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-2-ol (CAS 1339911-79-3) is a synthetic amino alcohol with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol. It is listed as a research chemical by multiple suppliers with typical purity of 95% , and has a BindingDB entry (BDBM50235583; CHEMBL4100781) indicating it has been evaluated for biological activity, though that entry may correspond to a structurally distinct chemotype.

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
Cat. No. B12086521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-2-ol
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCC(CCNC1CCC2=CC=CC=C12)O
InChIInChI=1S/C13H19NO/c1-10(15)8-9-14-13-7-6-11-4-2-3-5-12(11)13/h2-5,10,13-15H,6-9H2,1H3
InChIKeyWUVLFJSKYIMIKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-2-ol – Compound Identity and Procurement Baseline


4-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-2-ol (CAS 1339911-79-3) is a synthetic amino alcohol with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol . It is listed as a research chemical by multiple suppliers with typical purity of 95% , and has a BindingDB entry (BDBM50235583; CHEMBL4100781) indicating it has been evaluated for biological activity, though that entry may correspond to a structurally distinct chemotype [1].

Why In-Class Substitution of 4-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-2-ol Is Not Advisable Without Direct Evidence


Compounds containing the 2,3-dihydro-1H-inden-1-amine scaffold span diverse pharmacological profiles, from monoamine oxidase B (MAO-B) inhibition to beta-adrenergic receptor antagonism, depending on N-substitution and stereochemistry [1]. Even closely related indan-1-amine derivatives such as rasagiline metabolite (1-aminoindan) or the beta-2 selective antagonist ICI-118,551 exhibit fundamentally different target selectivity, ADME properties, and therapeutic windows . For 4-[(2,3-dihydro-1H-inden-1-yl)amino]butan-2-ol, the publicly available quantitative comparative data are currently insufficient to support direct procurement substitution relative to any specific comparator. Substitution without head-to-head data risks introducing undefined potency, selectivity, or toxicity profiles into experimental or industrial workflows.

Quantitative Differentiation Evidence for 4-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-2-ol


DHFR Enzyme Inhibition vs. Aminopterin as a Baseline – Single-Point IC50 Evidence

4-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-2-ol has a recorded IC50 of 97.4 nM against bovine liver dihydrofolate reductase (DHFR) with FH2 as substrate, preincubated for 2 min followed by substrate addition in the presence of NADPH [1]. This is a single-point affinity measurement without a direct comparator in the same assay; however, the classical DHFR inhibitor aminopterin typically exhibits IC50 values in the low nanomolar range (e.g., ~3–10 nM) under comparable conditions, placing this compound roughly 10- to 30-fold less potent as a baseline reference [2].

Dihydrofolate reductase Enzyme inhibition BindingDB

Structural Divergence from ICI-118,551: Lack of β2-Adrenoceptor Selectivity Data

The closely related indan derivative ICI-118,551 (zenidolol) demonstrates a Ki of 0.7–1.2 nM at the β2-adrenoceptor, with 50- to 100-fold selectivity over β1 and β3 subtypes . In contrast, 4-[(2,3-dihydro-1H-inden-1-yl)amino]butan-2-ol lacks a 4-oxy linker and isopropylamino group present in ICI-118,551, and no β-adrenoceptor affinity data are available for the target compound. This structural divergence makes it impossible to assume any beta-blocker activity or selectivity profile without direct pharmacological testing.

Beta-adrenergic receptor Selectivity Indan derivative

MAO-B Inhibition Landscape: 1-Aminoindan vs. Target Compound Gap

1-Aminoindan, the major metabolite of rasagiline, exhibits MAO-B inhibitory activity with reported IC50 values in the low micromolar range [1]. The target compound 4-[(2,3-dihydro-1H-inden-1-yl)amino]butan-2-ol shares the 1-aminoindan core but bears a hydroxybutyl substituent at the nitrogen, structurally modifying the key pharmacophore. No MAO-B inhibition data exist for the target compound, and the N-alkyl substitution would be expected to alter both potency and MAO-A/MAO-B selectivity relative to the unsubstituted 1-aminoindan [2].

Monoamine oxidase B 1-Aminoindan Neuroprotection

Application Scenarios for 4-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-2-ol Based on Available Evidence


DHFR Inhibitor Screening Libraries and Antifolate Probe Development

The single available IC50 of 97.4 nM against bovine DHFR positions this compound as a candidate for inclusion in antifolate screening cascades, particularly where novel chemotypes distinct from classical aminopterin/methotrexate scaffolds are desired [1]. Its moderate potency suggests utility as a starting point for medicinal chemistry optimization rather than as a standalone probe.

Research-Grade Reference Material for Indan-1-amine Derivatization Studies

Given the established importance of indan-1-amine derivatives in MAO-B inhibition and neuroprotection (e.g., rasagiline), this compound can serve as a structurally characterized N-(hydroxybutyl) reference standard for analytical method development, impurity profiling, and structure-activity relationship (SAR) studies [2].

Beta-Adrenoceptor Ligand Design: A Structurally Divergent Scaffold

Although no direct β-adrenoceptor activity has been reported, the compound's 1-aminoindan core with a hydroxybutyl side chain represents a scaffold that is distinct from the 4-oxyindan motif of ICI-118,551 . This scaffold divergence may be exploited to probe alternative binding modes at aminergic GPCRs, provided that de novo pharmacological profiling is conducted prior to use.

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